3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one
CAS No.:
Cat. No.: VC14537167
Molecular Formula: C18H11FN2O2S
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11FN2O2S |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one |
| Standard InChI | InChI=1S/C18H11FN2O2S/c19-12-5-7-13(8-6-12)20-18-21-15(10-24-18)14-9-11-3-1-2-4-16(11)23-17(14)22/h1-10H,(H,20,21) |
| Standard InChI Key | WUXCRRLYEAAGNH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one (IUPAC name: 3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one) is characterized by three distinct moieties:
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A chromen-2-one core, a bicyclic structure comprising a benzopyran ring with a ketone group at position 2.
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A 1,3-thiazole ring substituted at position 4 with the chromenone moiety and at position 2 with a 4-fluorophenylamino group.
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A 4-fluorophenyl group, which introduces electronegativity and potential hydrogen-bonding capabilities.
The molecular formula is C₁₈H₁₁FN₂O₂S, with a molecular weight of 338.4 g/mol . The presence of sulfur in the thiazole ring and fluorine in the phenyl group enhances the compound’s lipophilicity and metabolic stability, critical factors for bioavailability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁FN₂O₂S |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 313668-62-1 |
| PubChem CID | 395984 |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis of 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically employs the Hantzsch thiazole synthesis, a robust method for constructing thiazole derivatives. This multi-step process involves:
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Formation of the chromenone-thiazole linkage: Condensation of ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate yields a hydrazide intermediate, which reacts with 4-fluorophenyl isothiocyanate to form a thiosemicarbazide. Cyclization under basic conditions produces the triazole-thione precursor, which is further functionalized to the final product.
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Functionalization of the thiazole ring: Introduction of the 4-fluorophenylamino group via nucleophilic substitution or coupling reactions ensures regioselectivity.
Yields for analogous compounds range from 52% to 88%, depending on the substitution pattern and reaction conditions .
Chemical Reactivity
The compound undergoes several transformations:
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Oxidation: The thiazole sulfur atom can be oxidized to sulfoxides or sulfones, altering electronic properties and biological activity.
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Reduction: Selective reduction of the ketone group in the chromenone core generates secondary alcohols, which may enhance solubility.
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Amino group modifications: The 4-fluorophenylamino moiety can participate in acylations or alkylations to produce prodrugs or derivatives with improved pharmacokinetics.
Biological Activities and Mechanism of Action
Enzyme Inhibition
The compound demonstrates inhibitory activity against histone deacetylases (HDACs), enzymes critical for epigenetic regulation and cancer progression. By binding to the zinc-containing active site of HDACs, it prevents deacetylation of histone proteins, leading to chromatin condensation and apoptosis in malignant cells.
Table 2: Comparative Biological Activities of Analogous Compounds
| Compound | Target Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Triazole-thione 47f | HCT-116 | 6.2 | |
| Triazole-thione 47e | T47D | 43.4 | |
| 6-Methoxy chromenone analog | MCF-7 | 18.9 |
Comparative Analysis with Structural Analogs
Role of Substituent Position
The position of the fluorine atom on the phenyl ring significantly impacts biological activity:
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Para-substitution (as in the target compound) enhances metabolic stability and HDAC affinity compared to ortho-substituted analogs.
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Methoxy groups on the chromenone core (e.g., 6-methoxy derivatives) improve solubility but reduce cytotoxicity due to steric hindrance.
Thiazole vs. Triazole Heterocycles
While triazole derivatives (e.g., 1,2,4-triazolethiones) exhibit broader antimicrobial activity, thiazole-containing compounds like the target molecule show superior selectivity for cancer-related enzymes .
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